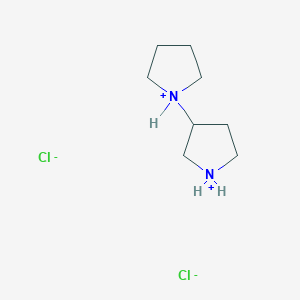
1-Pyrrolidin-1-ium-3-ylpyrrolidin-1-ium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidin-1-ium-3-ylpyrrolidin-1-ium;dichloride is a compound that features two pyrrolidine rings connected via a nitrogen atom, forming a unique structure
Preparation Methods
The synthesis of 1-Pyrrolidin-1-ium-3-ylpyrrolidin-1-ium;dichloride typically involves the reaction of pyrrolidine with suitable reagents under controlled conditions. One common method involves the use of microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency . The reaction conditions often include specific temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Pyrrolidin-1-ium-3-ylpyrrolidin-1-ium;dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of novel biologically active compounds . In biology and medicine, derivatives of pyrrolidine are explored for their potential therapeutic properties, including anticancer and antiviral activities . Additionally, it is used in the development of new materials and catalysts in the industry.
Mechanism of Action
The mechanism of action of 1-Pyrrolidin-1-ium-3-ylpyrrolidin-1-ium;dichloride involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, which may underlie their anticancer activity . The versatility of the pyrrolidine scaffold allows for the design of compounds with specific biological profiles.
Comparison with Similar Compounds
1-Pyrrolidin-1-ium-3-ylpyrrolidin-1-ium;dichloride can be compared with other similar compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique structure of this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-pyrrolidin-1-ium-3-ylpyrrolidin-1-ium;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKBIQXWILCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)C2CC[NH2+]C2.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














